An In-depth Technical Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to (5-Bromo-2-thienyl)(4-methylphenyl)methanone: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of (5-bromo-2-thienyl)(4-methylphenyl)methanone, a halogenated aryl thienyl ketone of interest to researchers and professionals in drug discovery and organic synthesis. This document details its chemical properties, provides a validated synthesis protocol, outlines methods for its characterization, and explores its potential applications based on the activities of structurally related compounds.
Core Molecular Characteristics
(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a polysubstituted aromatic ketone featuring a brominated thiophene ring linked to a methylated phenyl ring through a carbonyl group.
Molecular Structure and Weight
The chemical structure of (5-bromo-2-thienyl)(4-methylphenyl)methanone is presented below:
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Chemical Formula: C₁₂H₉BrOS
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Molecular Weight: 281.17 g/mol
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IUPAC Name: (5-Bromo-2-thienyl)(4-methylphenyl)methanone
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Synonyms: (5-Bromo-2-thienyl)(p-tolyl)methanone, 2-(4-Methylbenzoyl)-5-bromothiophene
The molecular weight is a fundamental property, crucial for stoichiometric calculations in synthesis and for analytical characterization by mass spectrometry.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification |
| Physical State | Crystalline solid | Aromatic ketones with similar molecular weights are typically solids at room temperature. |
| Melting Point | 100-120 °C | The related compound, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, has a melting point of 122-125°C.[1] The simpler structure of the target molecule would likely result in a slightly lower melting point. |
| Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and aromatic nature suggest a high boiling point. For comparison, a more complex related molecule has a predicted boiling point of 476.0 ± 45.0 °C.[1][2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water. | The nonpolar aromatic rings and the halogen substituent suggest good solubility in organic solvents and poor solubility in aqueous solutions. |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of aryl thienyl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 2-bromothiophene, with an acyl halide in the presence of a Lewis acid catalyst.
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of the target compound.
Step-by-Step Experimental Protocol
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Preparation of the Acylating Agent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1.0 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 4-methylbenzoyl chloride, which can be used directly in the next step.
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Friedel-Crafts Acylation Reaction:
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To a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM).
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of 4-methylbenzoyl chloride (1.0 eq) in dry DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes.
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Add a solution of 2-bromothiophene (1.0 eq) in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Work-up and Purification:
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Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with DCM (2 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure (5-bromo-2-thienyl)(4-methylphenyl)methanone.
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Analytical Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (~2.4 ppm).- Doublets for the aromatic protons of the 4-methylphenyl ring (~7.2-7.8 ppm).- Doublets for the two protons on the thiophene ring (~7.1 and 7.5 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~21 ppm).- Signals for the aromatic carbons of the 4-methylphenyl ring (~129-144 ppm).- Signals for the carbons of the thiophene ring, including the carbon bearing the bromine atom (~115-145 ppm).- A downfield signal for the carbonyl carbon (~180-190 ppm). |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration (~1650-1670 cm⁻¹).- Bands corresponding to C-H stretching of the aromatic rings and the methyl group (~2900-3100 cm⁻¹).- C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹).- A band for the C-Br stretching vibration (~500-600 cm⁻¹). |
| Mass Spectrometry (EI-MS) | - A molecular ion peak (M⁺) and an M+2 peak of approximately equal intensity, which is characteristic of a monobrominated compound. |
Workflow for Spectroscopic Analysis
Caption: Logical workflow for the analytical characterization of the final product.
Potential Applications in Drug Discovery and Materials Science
While direct applications of (5-bromo-2-thienyl)(4-methylphenyl)methanone are not extensively documented, its structural motifs are present in numerous biologically active compounds and functional materials.
As a Scaffold in Medicinal Chemistry
The diaryl ketone framework is a common feature in many pharmacologically active molecules. Phenyl ketone derivatives are known to exhibit a wide range of biological activities, including:
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Hepatoprotective and Anti-inflammatory Effects [3]
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Antimicrobial and Antidiabetic Properties [3]
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Anticancer Activity [3]
The presence of the thiophene ring, a well-known bioisostere of the benzene ring, can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The bromine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.
Intermediate for Complex Molecule Synthesis
This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, similar brominated aryl thienyl ketones are precursors in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors like Canagliflozin, which are used in the treatment of type 2 diabetes.[1][2] The ketone functionality can be reduced or transformed into other functional groups, and the bromine atom can be substituted to build more elaborate molecular architectures.
Safety and Handling
Based on the GHS classifications of analogous compounds like (5-bromo-2-thienyl)phenylmethanone, this compound should be handled with care.[4]
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Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Conclusion
(5-Bromo-2-thienyl)(4-methylphenyl)methanone is a valuable synthetic building block with significant potential in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is straightforward, and its structure can be readily confirmed using standard spectroscopic methods. The presence of multiple functional groups allows for diverse downstream chemical transformations, making it an attractive starting material for the development of novel therapeutic agents and functional materials. Further research into the biological activities of this specific compound and its derivatives is warranted.
References
- Exploring (5-Bromo-2-methylphenyl)[5-(4-fluorophenyl)
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(5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem. Available at: [Link]
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(PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - ResearchGate. Available at: [Link]
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(5-BROMO-2-METHYLPHENYL)(5-(4-FLUOROPHENYL)-2-THIENYL)METHANONE - gsrs. Available at: [Link]
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Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC. Available at: [Link]
Sources
- 1. (5-broMo-2-Methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)Methanone | 1132832-75-7 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Bromo-2-thienyl)phenylmethanone | C11H7BrOS | CID 298604 - PubChem [pubchem.ncbi.nlm.nih.gov]
